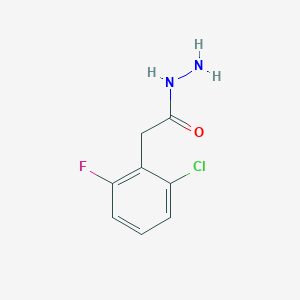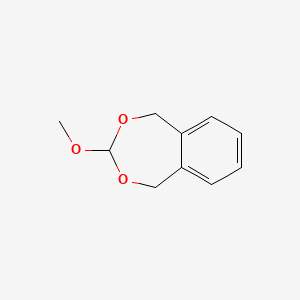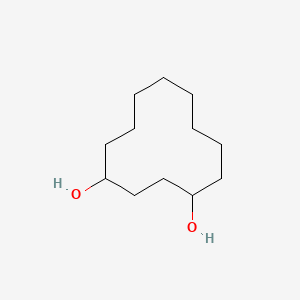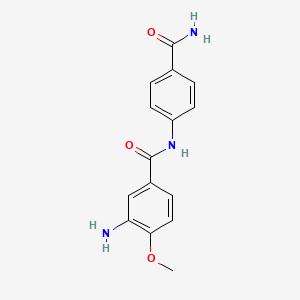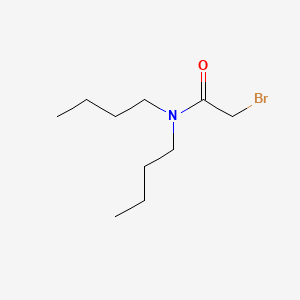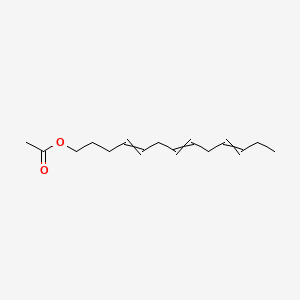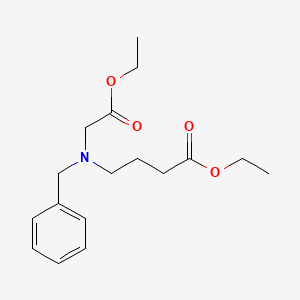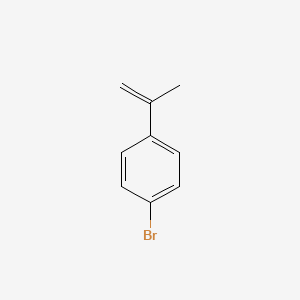
p-Bromo-alpha-methylstyrene
描述
- p-Bromo-alpha-methylstyrene (also known as 4-bromo-alpha-methylstyrene ) is an organic compound with the chemical formula C₆H₅C(CH₃)=CHBr .
- It is a colorless liquid with a boiling point range of 165 to 169°C and a melting point of -24°C .
- The compound contains a bromine atom attached to the para position of the aromatic ring.
Synthesis Analysis
- p-Bromo-alpha-methylstyrene can be synthesized through various methods, including bromination of alpha-methylstyrene at the para position using bromine or other brominating agents.
Molecular Structure Analysis
- The molecular formula of p-Bromo-alpha-methylstyrene is C₉H₉Br .
- It contains a phenyl group , a methyl group , and a bromine atom attached to the double bond.
Chemical Reactions Analysis
- p-Bromo-alpha-methylstyrene can undergo various reactions typical of alkenes and aromatic compounds, including electrophilic additions and substitutions.
Physical And Chemical Properties Analysis
- p-Bromo-alpha-methylstyrene is a flammable liquid .
- It may cause skin and eye irritation.
- The compound has a vapor pressure of 2 mmHg at 20°C .
科学研究应用
1. Organic Syntheses with α-bromonitrostyrenes
- Application Summary : α-bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .
- Methods of Application : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .
- Results or Outcomes : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .
2. Cationic Polymerization of p-Methylstyrene
- Application Summary : The cationic polymerization of p-Methylstyrene was systematically studied in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf2]) IL at −25 °C .
- Methods of Application : The cationic polymerization of p-Methylstyrene was initiated by 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl4) .
- Results or Outcomes : The gel permeation chromatography (GPC) trace of the poly(p-Methylstyrene) changes from bimodal in dichloromethane (CH2Cl2) to unimodal in IL, and polydispersities Mw/Mn of the polymer in IL showed narrower (1.40–1.59). The reaction rate and heat release rate were milder in IL .
3. Synthesis and Reactions of α-Methylstyrene
- Application Summary : α-Methylstyrene (AMS) is a precursor to plasticizers, resins, and polymers . It can also be produced by dehydrogenation of cumene .
- Methods of Application : The homopolymer obtained from this monomer, poly (α-methylstyrene), is unstable, being characterized by a low ceiling temperature of 65 C .
- Results or Outcomes : The American Conference of Governmental Industrial Hygienists (2009) defined occupational exposure limits of 10 ppm for airborne concentrations of α-methylstyrene .
4. Poly(α-methyl styrene) as a Polymer Additive
- Application Summary : Poly(α-methyl styrene) (PαMS) has been extensively studied for its capability to improve semiconductor crystallization, reduce bulk crystal misorientation, induce phase segregation, enhance morphological uniformity and boost electrical performance .
- Methods of Application : PαMS is used as an additive in the fabrication of organic thin film transistors .
- Results or Outcomes : The addition of PαMS has shown to significantly improve the performance of the transistors .
5. Synthesis and Reactions of α-Methylstyrene
- Application Summary : α-Methylstyrene (AMS) is an organic compound with the formula C6H5C(CH3)=CH2. It is a colorless oil. AMS is a precursor to plasticizers, resins, and polymers .
- Methods of Application : AMS and acetophenone are byproducts formed in a variation of the cumene process. It can also be produced by dehydrogenation of cumene .
- Results or Outcomes : The homopolymer obtained from this monomer, poly (α-methylstyrene), is unstable, being characterized by a low ceiling temperature of 65 C .
6. Developments and Applications of α-Bromonitrostyrenes
- Application Summary : α-Bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses .
- Methods of Application : α-Bromonitrostyrenes act as an effective dielectrophile in the reaction with various nucleophiles .
- Results or Outcomes : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .
安全和危害
- Flammable and may be fatal if swallowed and enters airways .
- Causes skin and eye irritation .
- May cause respiratory irritation .
- Suspected of causing cancer and damaging fertility .
- Follow safety precautions when handling this compound.
未来方向
- Research on the applications of p-Bromo-alpha-methylstyrene in polymer science, materials, and organic synthesis.
- Exploration of its potential as a monomer for novel polymers or copolymers.
属性
IUPAC Name |
1-bromo-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFUFNUTOTCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394285 | |
| Record name | p-bromo-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromo-alpha-methylstyrene | |
CAS RN |
6888-79-5 | |
| Record name | p-bromo-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(prop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)
![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)
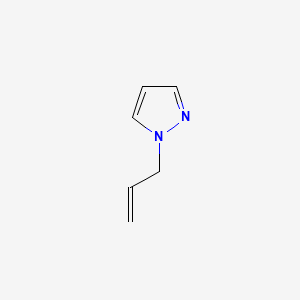
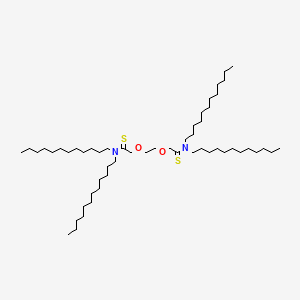
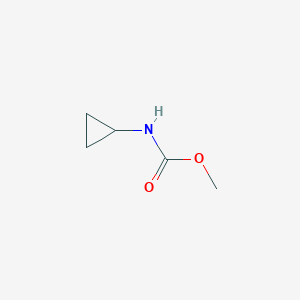
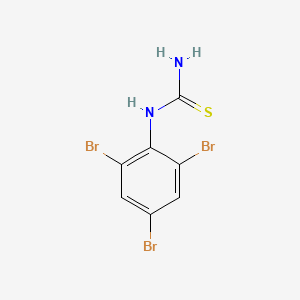
acetate](/img/structure/B1608345.png)
